2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features and biological activity.
2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole is classified as:
The synthesis of 2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole typically involves the following steps:
The synthesis may involve multiple reaction conditions including temperature control, pH adjustments, and the use of solvents that facilitate the desired reactions while minimizing side products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular structure of 2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole features a five-membered oxadiazole ring fused with a pyridine ring. The difluoromethyl group is attached to the oxadiazole ring, contributing to its unique reactivity and properties.
Key structural data includes:
2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole can participate in various chemical reactions including:
These reactions are often influenced by factors such as solvent choice, temperature, and the presence of catalysts. Reaction mechanisms can be elucidated using kinetic studies and mechanistic pathways.
The mechanism of action for 2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole is primarily associated with its interaction with biological targets. The presence of fluorine atoms enhances its binding affinity to target proteins or enzymes.
Research indicates that compounds containing oxadiazole rings exhibit various biological activities including antimicrobial and anticancer properties. The specific mechanism may involve inhibition of key enzymes or disruption of cellular processes related to cancer cell proliferation or pathogen survival.
Key physical properties include:
Relevant chemical properties include:
2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole has potential applications in:
The 1,3,4-oxadiazole scaffold represents a privileged structural motif in contemporary medicinal chemistry, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This versatile pharmacophore has demonstrated exceptional adaptability in drug design, serving as a stable bioisostere for ester and amide functionalities while conferring improved metabolic stability and enhanced target binding affinity. Its electron-deficient nature facilitates diverse non-covalent interactions with biological targets, particularly metalloenzymes, positioning it as an invaluable template for developing enzyme inhibitors across therapeutic domains, including oncology, infectious diseases, and epigenetic modulation [6] [8]. The incorporation of halogen atoms, particularly fluorine, into the oxadiazole framework further refines its physicochemical and pharmacological properties, enhancing membrane permeability and resistance to oxidative metabolism. The specific compound 2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole exemplifies this strategic molecular design, embodying key advancements in oxadiazole-based drug discovery aimed at epigenetic targets [5] [10].
Table 1: Historical Milestones in 1,3,4-Oxadiazole Drug Development
Time Period | Key Development | Representative Compound/Therapeutic Area | Significance |
---|---|---|---|
1884 | Initial Discovery by Tiemann and Krüger | Furo[ab]diazoles | First synthesis and characterization of oxadiazole derivatives |
1960s-1980s | Emergence as Bioisosteres | Furamizole (antibacterial) | Validation of antimicrobial applications |
1990s-2000s | Expansion to CNS & CVS Drugs | Nesapidil (antiarrhythmic), Tiodazosin (antihypertensive) | Demonstration of CNS/CVS target engagement |
2000s-2010s | Oncology Focus | Zibotentan (Phase III anticancer) | Proof of concept in targeting tumor growth factors |
2011 | Discovery of Natural Derivatives | Phidianidines A & B (cytotoxic) | First isolation of natural 1,2,4-oxadiazoles, inspiring drug design |
2020s-Present | Targeted Epigenetic Modulators | DFMO-based HDAC6 inhibitors (e.g., ITF7209) | Achievement of nanomolar potency and >10⁴-fold HDAC6 selectivity |
The journey of 1,3,4-oxadiazoles in medicinal chemistry began with their initial synthesis in 1884, yet their systematic exploration as bioisosteres gained momentum in the mid-20th century. Chemists recognized their potential as stable replacements for labile carboxylic acid derivatives (esters, carbamates, hydroxamic esters), addressing pervasive metabolic instability issues [6] [8]. The resonance energy of approximately 167.4 kJ/mol underpins the remarkable thermal stability of the 1,3,4-oxadiazole nucleus, particularly when substituted at the C2 position, making it suitable for oral drug development [8]. Unlike its isomer 1,2,3-oxadiazole, which readily tautomerizes to diazoketone forms, the 1,3,4-oxadiazole exhibits superior stability in physiological conditions, a critical factor for in vivo efficacy [6].
UV-spectral analyses conducted by Moussebois and Oth in 1964 provided crucial insights into the electronic nature of these heterocycles. Unlike the more symmetric 1,3,4-oxadiazole, which demonstrates significant aromatic character (evidenced by substantial bathochromic shifts in 2,5-diphenyl derivatives, λmax ≈ 276 nm), the 1,2,4-isomer behaves more like a conjugated diene due to reduced aromaticity [6]. This difference profoundly impacts their interactions with biological targets; the 1,3,4-oxadiazole's enhanced symmetry and electronic properties facilitate stronger hydrogen bonding and dipole-dipole interactions with enzyme active sites. The scaffold's bioisosteric utility was cemented with FDA approvals of drugs like Raltegravir (antiviral) and Zibotentan (anticancer), validating its pharmacokinetic and pharmacodynamic advantages [8]. The discovery of naturally occurring oxadiazoles, phidianidines A and B in 2011, further highlighted their biological relevance and stimulated interest in their structural diversification for drug discovery [6].
The 1,3,4-oxadiazole scaffold demonstrates exceptional proficiency in inhibiting zinc-dependent hydrolases, a superfamily encompassing histone deacetylases (HDACs), carbonic anhydrases, matrix metalloproteinases (MMPs), and angiotensin-converting enzymes (ACEs). This proficiency stems from the oxadiazole's ability to engage the catalytic zinc ion through its electron-rich nitrogen atoms, while adjacent substituents interact with the enzyme's recognition pockets [2] [7]. Unlike traditional zinc-binding groups (ZBGs) like hydroxamates, which often suffer from poor pharmacokinetics and off-target effects, the oxadiazole ring offers a more metabolically stable pharmacophore with tunable binding kinetics [5] [7]. The nitrogen atoms (=N-) within the ring act as weak Lewis bases, facilitating coordination with the zinc ion (Zn²⁺), often assisted by hydrogen bonding networks with surrounding active site residues (e.g., Tyr, His, Asp) [2] [10].
Within the HDAC family, particularly HDAC6, the 1,3,4-oxadiazole motif has enabled unprecedented selectivity. HDAC6 features a unique catalytic domain architecture (CD1 and CD2), with CD2 exhibiting a broader substrate tunnel and distinct flexibility compared to class I HDACs. Conventional hydroxamate-based inhibitors like Vorinostat or Panobinostat achieve potency but lack isoform selectivity, leading to dose-limiting toxicities [7]. Difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives overcome this limitation. They function as mechanism-based substrate analogs, undergoing enzyme-catalyzed ring opening within HDAC6's active site. This process generates a potent inhibitor, difluoroacetylhydrazide (DFAcH), which forms a stable, long-lived complex with the enzyme via a strong coordinate bond (N → Zn²⁺) and extensive van der Waals contacts within the hydrophobic P571 pocket [2] [5] [10]. Kinetic studies reveal DFMOs exhibit slow-binding inhibition kinetics (kₒₙ ~ 9.6 × 10⁵ M⁻¹ min⁻¹; kₒff ~ 3.3–4.6 × 10⁻³ min⁻¹), resulting in residence times of 4–5 hours – a key factor for sustained pharmacodynamic effects [2] [10]. This mechanism underpins their exceptional selectivity (>10,000-fold for HDAC6 over other HDAC isoforms like HDAC1, HDAC3, or HDAC8) [2] [5].
Table 2: Comparison of Zinc-Binding Groups (ZBGs) in HDAC Inhibition
ZBG Type | Representative Compound | HDAC6 IC₅₀ | Selectivity (vs. HDAC1) | Key Advantages | Key Limitations |
---|---|---|---|---|---|
Hydroxamate | Vorinostat, Ricolinostat | Low nM (e.g., 39 nM Vorinostat) | Moderate (10-100 fold) | High potency, Broad HDAC inhibition | Metabolic instability (Lossen rearrangement), Potential genotoxicity, Chelation-related toxicity |
Ortho-Aminoanilide | Entinostat | Micromolar | Moderate | Improved pharmacokinetics, Oral bioavailability | Lower intrinsic potency |
Trifluoromethylketone | TFK Inhibitors | Sub-μM | Low | Electrophilic reactivity | Off-target reactivity, Metabolic concerns |
Mercaptoacetamide | KD-5170 | Sub-μM | Moderate | Novel mechanism | Potential oxidation issues |
Difluoromethyl-1,3,4-Oxadiazole (DFMO) | ITF5924, SE-7552 | Sub-nM (e.g., 0.0077 μM) | Extreme (>10,000 fold) | Exceptional HDAC6 selectivity, Mechanism-based action, Long residence time (~5h), Improved metabolic stability | Complex synthesis, Novel mechanism requiring further long-term studies |
The strategic incorporation of fluorine atoms into the 1,3,4-oxadiazole scaffold, yielding DFMOs, represents a paradigm shift in developing selective epigenetic modulators. Fluorine's high electronegativity and small atomic radius profoundly influence molecular properties: enhancing metabolic stability by resisting oxidative degradation, improving membrane permeability via increased lipophilicity (cLogP), and strengthening binding interactions through polar bonds and electrostatic potentials [5] [10]. Within the DFMO class, 2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole exemplifies rational design. Its structure comprises two critical domains: 1) The 2-(difluoromethyl)-1,3,4-oxadiazole warhead, responsible for Zn²⁺ coordination and mechanism-based inhibition via ring opening, and 2) The 5-(5-fluoro-6-methylpyridin-3-yl) cap group, engineered to exploit unique features of the HDAC6 CD2 surface topology [5] [10]. The pyridinyl nitrogen acts as a hydrogen bond acceptor, while the adjacent fluorine and methyl groups optimize hydrophobic contacts within the enzyme's L1 and L2 loop regions, conferring specificity over class I HDACs which possess narrower and more polar active sites [5] [10].
The inhibition mechanism involves a sophisticated, enzyme-triggered transformation. Upon binding to HDAC6, the zinc-bound water molecule nucleophilically attacks the sp² carbon adjacent to the difluoromethyl moiety of the DFMO. This initiates a ring-opening reaction, cleaving the bond between C5 and the ring oxygen (O1), generating the key inhibitory species, difluoroacetylhydrazide (DFAcH) [2] [5] [10]. Computational studies (QM/MM) suggest this intermediate adopts a conformation where the deprotonated nitrogen (N4⁻) forms a strong coordinate bond with Zn²⁺, displacing the catalytic water. The difluoromethyl (-CF₂H) group nestles deeply into the hydrophobic P571 pocket, while the carbonyl oxygen forms hydrogen bonds with active site residues (His573, His574) [10]. This DFAcH-enzyme complex exhibits remarkably slow dissociation kinetics (kₒff ~ 10⁻³ min⁻¹), rendering inhibition near-irreversible over pharmacologically relevant timescales. Subsequent non-enzymatic hydrolysis of DFAcH yields the corresponding hydrazide, but this occurs after dissociation and does not contribute to the primary inhibitory effect [10] [2]. This unique mechanism underpins the extraordinary selectivity profile of DFMOs for HDAC6 over other zinc-dependent HDACs, validated by biochemical assays showing IC₅₀ values in the low nanomolar range for HDAC6 (>1000-fold lower than for HDAC1, HDAC2, HDAC3, or HDAC8) [2] [5]. The emergence of DFMOs thus provides a powerful tool for dissecting HDAC6 biology and developing safer epigenetic therapies for cancer, neurodegenerative diseases (leveraging HDAC6's role in tauopathy and α-synuclein aggregation), and autoimmune disorders [5] [7] [10].
Table 3: Structural Features and HDAC Isoform Selectivity Profile of Representative DFMO Inhibitors
Compound Structure | HDAC6 IC₅₀ (nM) | HDAC1 IC₅₀ (μM) | HDAC3 IC₅₀ (μM) | HDAC8 IC₅₀ (μM) | Selectivity Factor (HDAC6 vs. Closest HDAC) | Key Structural Features |
---|---|---|---|---|---|---|
2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole | ~7.7 | >100 | >100 | >100 | >13,000 | Pyridinyl cap with ortho-F & ortho-Me; Optimized cap-pocket interactions |
5-(Pyrimidin-2-yl)-2-(difluoromethyl)-1,3,4-oxadiazole (Fragment 3) | 56% Inhibition @ 10μM | No Effect | No Effect | No Effect | N/A (Fragment) | Minimalist pyrimidinyl cap; Demonstrated fragment binding |
Compound 1 (Kim et al.) | 7.7 ± 0.3 | >100 | >100 | >100 | >13,000 | Aromatic linker; Prototypic potent DFMO |
SE-7552 | Low nM | >100 | >100 | >100 | >10,000 | Validated in vivo for overcoming leptin resistance |
ITF7209 | Sub-nM | >100 | >100 | >100 | >10,000 | Designed for crystallography; Confirmed binding mode |
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.:
CAS No.:
CAS No.: 114460-92-3